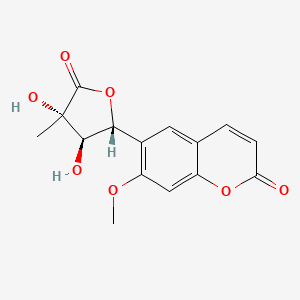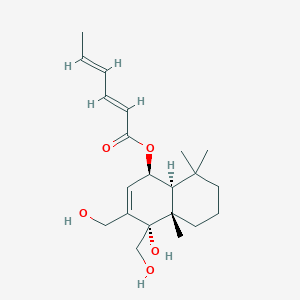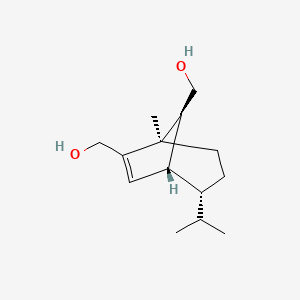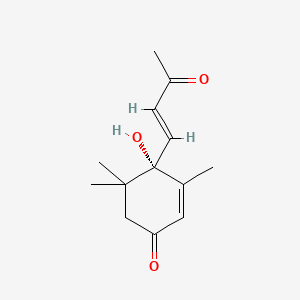
PtdIns-(3,4,5)-P3 (1-stearoyl, 2-arachidonoyl) (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4,5)-P3 can serve as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains. Centuarin α and Akts are examples of PtdIns-(3,4,5)-P3-binding proteins. Protein-binding to PtdIns-(3,4,5)-P3 is important for cytoskeletal rearrangements and membrane trafficking. PtdIns-(3,4,5)-P3 is resistant to cleavage by PI-specific PLC. Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates. For further reading on inositol phospholipids, see also references and .
Wissenschaftliche Forschungsanwendungen
Accumulation and Significance in Marine Fish
A study by Tanaka et al. (2003) revealed that in yellowtail (Seriola quinqueradiata), a marine fish, phosphatidylinositol (PtdIns) predominantly comprises 1-stearoyl-2-arachidonoyl species. This composition is conserved across various fish tissues and may have physiological significance similar to that in mammals, potentially acting as signaling molecules in cells (Tanaka et al., 2003).
Alterations in Ethanol-Treated Rats
Cronholm et al. (1992) investigated the effects of an ethanol-containing diet on rats, finding a significant decrease in arachidonoyl species of PtdIns phosphates in the pancreas. This study suggests that ethanol consumption can alter the molecular composition of PtdIns phosphates, potentially impacting cellular signaling processes (Cronholm et al., 1992).
Chemical Synthesis and Diastereoisomers
Gaffney and Reese (2001) describe the chemical synthesis of naturally occurring PtdIns(3,4,5)P3, where the 1- and 2-hydroxy functions of glycerol are esterified with stearic and arachidonic acid. The synthesis of its diastereoisomers is also reported, highlighting the chemical complexity and potential for diverse biological activities (Gaffney & Reese, 2001).
Insights into Cellular Mechanisms
Postle et al. (2004) conducted a study focusing on the synthesis and composition of mammalian cell PtdIns in vivo. They found that PtdIns is synthesized as a wide range of species, suggesting that selective transport between membranes or hydrolysis of specific molecular species could be key in regulating the compositions of PtdIns and its derivatives (Postle et al., 2004).
Modulation in Human Neuroblastoma Cells
Pacini et al. (2004) demonstrated that arachidonic acid can significantly enhance stearic acid incorporation into PtdIns in human neuroblastoma cells, indicating a potential mechanism through which PtdIns achieves its 1-stearoyl-2-arachidonoyl configuration. This finding has implications for understanding the role of PtdIns in neurobiology (Pacini et al., 2004).
Role in Cellular Signaling and Disease
Manna and Jain (2015) reviewed the role of PtdIns(3,4,5)P3 signaling in various cellular functions and its implications in metabolic diseases like obesity and diabetes. They highlighted that dysregulated PtdIns(3,4,5)P3 signaling is a prime mediator of insulin resistance, linking it to broader health issues (Manna & Jain, 2015).
Eigenschaften
Molekularformel |
C47H82O22P4 · 4Na |
|---|---|
Molekulargewicht |
1215 |
InChI |
InChI=1S/C47H86O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13, |
InChI-Schlüssel |
JCZJAQPLXIVRFT-BPEMJPOJSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(OCC(OC(CCC/C=CC/C=CC/C=CC/C=CCCCCC)=O)COP([O-])(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)=O)=O.[Na+].[Na+].[Na+].[Na+] |
Synonyme |
Phosphatidylinositol-3,4,5-triphosphate C-18 (sodium salt) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






